molecular formula C23H19FN2O2S B2974619 N-benzyl-6-fluoro-3-tosylquinolin-4-amine CAS No. 899726-50-2

N-benzyl-6-fluoro-3-tosylquinolin-4-amine

Cat. No.: B2974619
CAS No.: 899726-50-2
M. Wt: 406.48
InChI Key: LEAYQAFQICTCGK-UHFFFAOYSA-N
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Description

N-benzyl-6-fluoro-3-tosylquinolin-4-amine: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-fluoro-3-tosylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base like potassium carbonate.

    Tosylation: The tosyl group can be added by reacting the compound with tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound

Properties

IUPAC Name

N-benzyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-16-7-10-19(11-8-16)29(27,28)22-15-25-21-12-9-18(24)13-20(21)23(22)26-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAYQAFQICTCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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